molecular formula C20H15BrN2O2S2 B11641833 4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11641833
M. Wt: 459.4 g/mol
InChI Key: KHSKVTJEZXLNOG-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the coupling of 4-bromobenzenesulfonamide with 6-methyl-1,3-benzothiazole-2-amine under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H15BrN2O2S2

Molecular Weight

459.4 g/mol

IUPAC Name

4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15BrN2O2S2/c1-13-2-11-18-19(12-13)26-20(22-18)14-3-7-16(8-4-14)23-27(24,25)17-9-5-15(21)6-10-17/h2-12,23H,1H3

InChI Key

KHSKVTJEZXLNOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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